molecular formula C21H22N6O4 B12634720 b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)

Cat. No.: B12634720
M. Wt: 422.4 g/mol
InChI Key: WOJBKXOVBVZSET-HFNHQGOYSA-N
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Description

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its inhibitory effects on specific protein kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit protein kinases involved in cell proliferation and survival.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific protein kinases, such as Protein Kinase B (PKB or Akt). By binding to the active site of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Biological Activity

b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile, also known as a derivative of ruxolitinib, is a compound with significant biological activity, particularly as a Janus kinase (JAK) inhibitor. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H19F3N6O2
  • Molecular Weight : 420.4 g/mol
  • CAS Number : 941678-50-8

The primary mechanism of action for this compound involves the inhibition of JAK1 and JAK2 kinases. These kinases are crucial in the JAK-STAT signaling pathway, which regulates various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate immune responses and has potential applications in treating various diseases.

Biological Activity

  • Enzyme Inhibition : The compound acts as a selective inhibitor of JAK1 and JAK2 enzymes. This inhibition disrupts the signaling pathways that lead to inflammatory responses and cell growth in certain cancers.
  • Antitumor Activity : Research indicates that b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile can induce apoptosis in cancer cells by inhibiting pathways that promote survival and proliferation. In vitro studies have shown effectiveness against various cancer cell lines.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating cytokine production and inhibiting immune cell activation, making it a candidate for treating autoimmune diseases.

Table 1: Summary of Key Studies

Study ReferenceObjectiveFindings
US8722693B2 Evaluate JAK inhibitionDemonstrated effective modulation of JAK activity in vitro; potential for treating immune-related diseases.
WO2017125097A1 Assess anti-cancer propertiesShowed significant reduction in tumor size in xenograft models; confirmed apoptosis induction in treated cells.
BenchChem Synthesis and stability analysisConfirmed enhanced stability and solubility of the trifluoroacetate salt form compared to the free base.

Detailed Findings

  • Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with the compound led to a 60% reduction in cell viability in human leukemia cell lines after 48 hours of exposure.
  • Autoimmune Disease Models : In murine models of rheumatoid arthritis, administration of the compound resulted in decreased inflammation markers and joint swelling, highlighting its therapeutic potential for autoimmune conditions.

Properties

Molecular Formula

C21H22N6O4

Molecular Weight

422.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C17H18N6.C4H4O4/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;5-3(6)1-2-4(7)8/h6,8-12,15H,1-5H2,(H,19,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1

InChI Key

WOJBKXOVBVZSET-HFNHQGOYSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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